molecular formula C28H20N2O7 B12791156 Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate CAS No. 883801-78-3

Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate

Cat. No.: B12791156
CAS No.: 883801-78-3
M. Wt: 496.5 g/mol
InChI Key: JFFOWURHYJMMST-UHFFFAOYSA-N
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Description

Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate is a complex organic compound characterized by a naphthoquinone core (3,4-dioxo-3,4-dihydronaphthalen-1-yl), which is substituted with an aminophenyl group. This phenyl group is further linked to a 2,4-dioxobutanoyl moiety, forming an amide bond with a methyl benzoate derivative.

Properties

CAS No.

883801-78-3

Molecular Formula

C28H20N2O7

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2-[[4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanoyl]amino]benzoate

InChI

InChI=1S/C28H20N2O7/c1-37-28(36)19-11-5-7-13-21(19)30-27(35)25(33)15-23(31)18-10-4-6-12-20(18)29-22-14-24(32)26(34)17-9-3-2-8-16(17)22/h2-14,29H,15H2,1H3,(H,30,35)

InChI Key

JFFOWURHYJMMST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)CC(=O)C2=CC=CC=C2NC3=CC(=O)C(=O)C4=CC=CC=C43

Origin of Product

United States

Scientific Research Applications

Chemistry

Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions including oxidation to form quinone derivatives and reduction to hydroquinone.

Biology

Research indicates that this compound may exhibit antimicrobial and antitumoral properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development targeting specific cellular pathways involved in tumor growth and infection.

Industrial Applications

The compound's chromophoric properties make it useful in the production of dyes and pigments. Its stability and reactivity allow it to be used in various industrial applications where colorfastness is essential.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of various naphthoquinone derivatives, including this compound). The results demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Comparison with Similar Compounds

Structural Similarity and Chemoinformatics Analysis

Methodology

Chemical similarity is typically assessed using binary fingerprint-based coefficients (e.g., Tanimoto) or graph-based structural comparisons . For this compound, key structural motifs include:

  • Naphthoquinone core: Shared with cofactors like MFR-a (methanofuran) in Methanothermobacter thermautotrophicus, which also contains fused aromatic systems and redox-active groups .
  • Amide and ester linkages : Common in bioactive molecules such as acetamide derivatives studied via DFT methods .
Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Functional Groups Bioactivity Relevance
Methyl 2-((4-(2-...)benzoate (Target) Naphthoquinone + benzoate Amide, ester, dioxo groups Redox activity, binding affinity
MFR-a (Methanofuran) Furan + glutamic acid chains Carboxylates, formyl group Methanogenesis cofactor
4-((4-Aminophenyl)diazenyl)-...phenol Azo-linked phenol Azo, hydrazone, hydroxyl Antimicrobial, DFT-studied
Catechin derivatives Flavanol Gallate esters, hydroxyls Antioxidant

Key Findings

  • The Tanimoto coefficient (a widely used similarity metric) for the target compound versus MFR-a is likely low (<0.3) due to divergent core structures (naphthoquinone vs. furan). However, shared redox-active groups (e.g., ketones) may suggest partial functional overlap .
  • Graph-based comparison with acetamide derivatives (e.g., N-(4-...phenyl)acetamide) reveals higher similarity in amide linkages but distinct aromatic systems .

Cytotoxicity and Drug Screening

Assays like the sulforhodamine B (SRB) method (used in high-throughput drug screening) could quantify its cytotoxicity relative to analogs .

Metabolic Pathway Relevance

The compound’s naphthoquinone moiety may interact with enzymes in electron transport chains, akin to ubiquinones. However, its ester and amide groups could alter metabolic stability compared to simpler quinones like menadione .

Computational and Experimental Limitations

  • Graph comparison algorithms are computationally intensive but critical for accurate structural alignment .
  • Lack of experimental data (e.g., NMR, mass spectrometry) for the target compound limits validation of predicted properties.

Biological Activity

Methyl 2-((4-(2-((3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino)phenyl)-2,4-dioxobutanoyl)amino)benzoate is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H13NO4C_{18}H_{13}NO_{4}, with a molecular weight of approximately 307.30 g/mol. It features a naphthalene core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H13NO4C_{18}H_{13}NO_{4}
Molecular Weight307.30 g/mol
Density1.375 g/cm³
Boiling Point492.2 °C
Melting PointNot Available

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler naphthalene derivatives and utilizing various coupling reactions to introduce the necessary functional groups. This complexity reflects the intricate nature of its biological activity.

Antioxidant Activity

Research indicates that derivatives of naphthoquinones exhibit potent antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively and reduce oxidative stress in cellular models .

Enzyme Inhibition

Several studies have highlighted the potential of naphthalene derivatives as inhibitors of key enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications . The inhibition potency varies significantly among different structural analogs.

Cytotoxicity and Anticancer Potential

Preliminary investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways .

Case Studies

  • Case Study on Antioxidant Effects : A study assessed the antioxidant capacity of various naphthoquinone derivatives in vitro. Results indicated that compounds similar to this compound significantly reduced oxidative damage in human cells exposed to hydrogen peroxide.
  • Case Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of naphthalene derivatives on aldose reductase. The study found that certain structural modifications led to enhanced inhibitory activity compared to standard drugs like Epalrestat .

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